
4-(Bromomethyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a bromomethyl group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-phenyl-1H-imidazole typically involves the bromination of 1-phenyl-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of solvents like acetone, dichloromethane, or acetonitrile can also be considered for better solubility and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-phenyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imidazole derivative with an amine group replacing the bromomethyl group.
Scientific Research Applications
4-(Bromomethyl)-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their functions. This covalent modification can disrupt key biological pathways, making the compound useful as a biochemical tool or a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and as a photosensitizer.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of anti-HIV agents and as a catalyst in organic synthesis.
Uniqueness
4-(Bromomethyl)-1-phenyl-1H-imidazole is unique due to the presence of both a bromomethyl group and a phenyl group on the imidazole ring. This combination provides distinct reactivity and binding properties, making it versatile for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-(bromomethyl)-1-phenylimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 |
InChI Key |
OZXKJOQDMJURGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



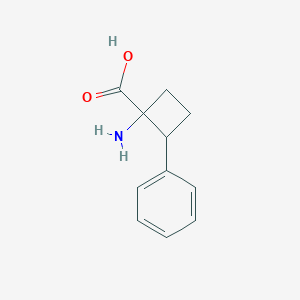
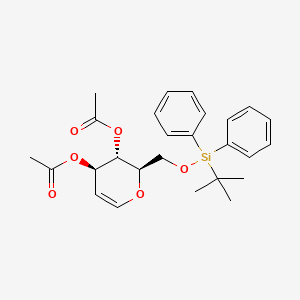

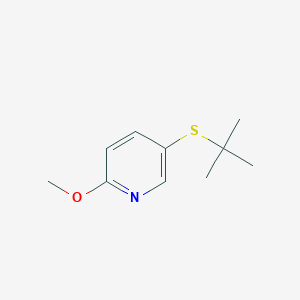
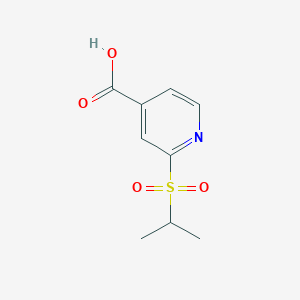
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12998461.png)
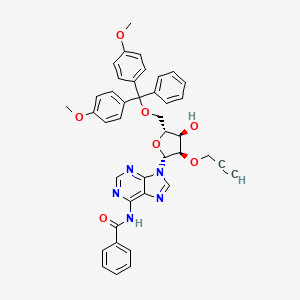
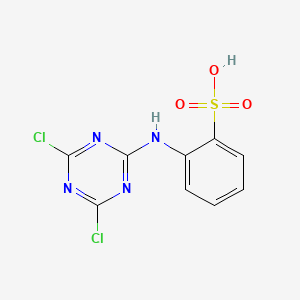
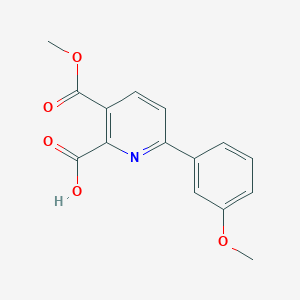
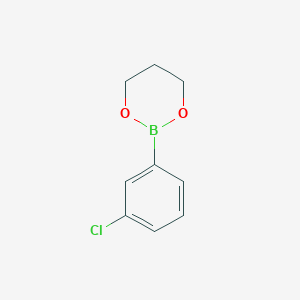
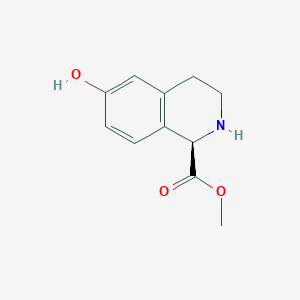
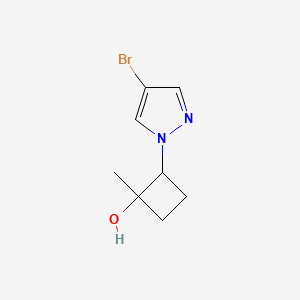
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12998521.png)
